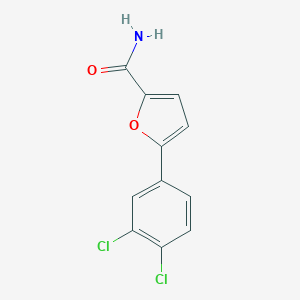
5-(3,4-Dichlorophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dichlorophenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 5-(3,4-Dichlorophenyl)furan-2-carboxamide is not fully understood but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in the inflammatory response and cancer progression.
Biochemische Und Physiologische Effekte
5-(3,4-Dichlorophenyl)furan-2-carboxamide has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(3,4-Dichlorophenyl)furan-2-carboxamide in lab experiments is its ability to inhibit specific enzymes and signaling pathways that are involved in inflammation and cancer progression. This makes it a potentially useful compound for studying these diseases. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies.
Zukünftige Richtungen
There are several future directions for the study of 5-(3,4-Dichlorophenyl)furan-2-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to evaluate its safety and efficacy in preclinical and clinical studies for the treatment of various diseases such as cancer, inflammation, and neurodegenerative diseases. Additionally, the development of novel analogs of 5-(3,4-Dichlorophenyl)furan-2-carboxamide with improved pharmacological properties could also be explored.
In conclusion, 5-(3,4-Dichlorophenyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Synthesemethoden
The synthesis method of 5-(3,4-Dichlorophenyl)furan-2-carboxamide involves the reaction of 3,4-dichlorophenylacetic acid with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with ammonia to obtain 5-(3,4-Dichlorophenyl)furan-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
5-(3,4-Dichlorophenyl)furan-2-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neuropathic pain. It has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo studies. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
61941-99-9 |
|---|---|
Produktname |
5-(3,4-Dichlorophenyl)furan-2-carboxamide |
Molekularformel |
C11H7Cl2NO2 |
Molekulargewicht |
256.08 g/mol |
IUPAC-Name |
5-(3,4-dichlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7Cl2NO2/c12-7-2-1-6(5-8(7)13)9-3-4-10(16-9)11(14)15/h1-5H,(H2,14,15) |
InChI-Schlüssel |
ZIBPBIWJDQXUEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)N)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C(=O)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



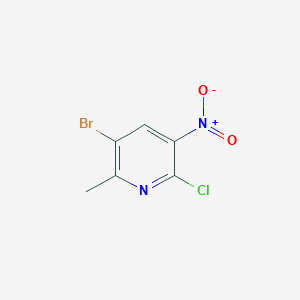
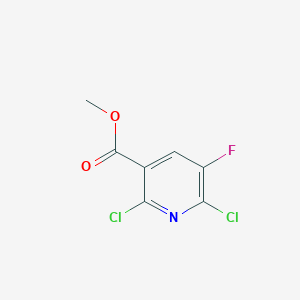
![4-Methoxy-6,12-dioxoindolo[2,1-b]quinazoline-8-carboxylic acid](/img/structure/B65550.png)
![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)
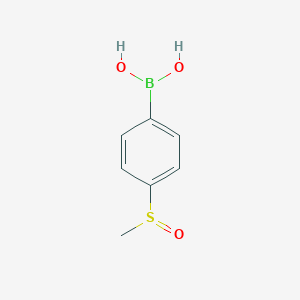
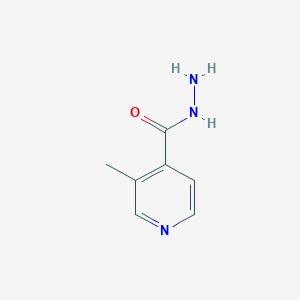
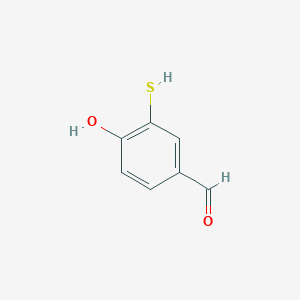
![ethyl 4-(3,5-dichlorophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B65562.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B65566.png)
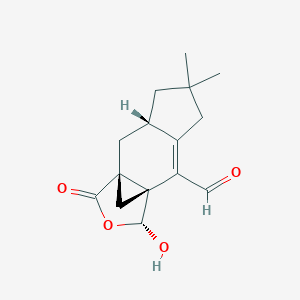
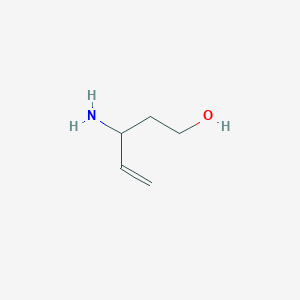
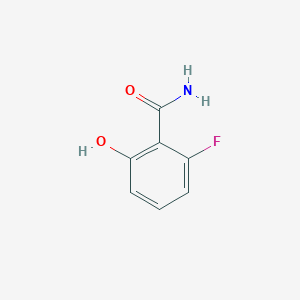
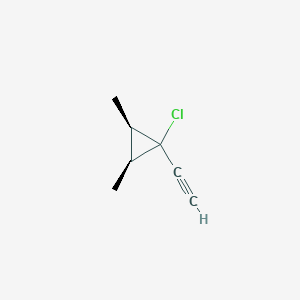
![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B65577.png)